
Diethyl 2-(tetrahydrofuran-3-yl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(tetrahydrofuran-3-yl)malonate is an organic compound with the molecular formula C11H18O5 It is a diethyl ester of malonic acid, where one of the hydrogen atoms on the methylene group is replaced by a tetrahydrofuran-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-(tetrahydrofuran-3-yl)malonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
This involves large-scale alkylation reactions using appropriate alkyl halides and bases under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(tetrahydrofuran-3-yl)malonate undergoes several types of chemical reactions, including:
Alkylation: As mentioned, it can be synthesized through alkylation reactions.
Hydrolysis and Decarboxylation: The compound can undergo hydrolysis followed by decarboxylation to yield substituted carboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Alkyl Halides: Tetrahydrofuran-3-yl bromide.
Solvents: Ethanol, tetrahydrofuran.
Major Products
The major products formed from these reactions include substituted malonic esters and carboxylic acids, depending on the specific reaction conditions .
Applications De Recherche Scientifique
Diethyl 2-(tetrahydrofuran-3-yl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of various substituted malonic esters.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of diethyl 2-(tetrahydrofuran-3-yl)malonate involves its ability to act as a nucleophile in various chemical reactions. The enolate ion formed from the compound can participate in nucleophilic substitution and addition reactions, targeting electrophilic centers in other molecules. This reactivity is crucial for its role in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: The parent compound, used widely in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Malonic acid: The simplest form, used as a precursor for various esters.
Uniqueness
Diethyl 2-(tetrahydrofuran-3-yl)malonate is unique due to the presence of the tetrahydrofuran-3-yl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications where such a functional group is desired .
Propriétés
Formule moléculaire |
C11H18O5 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
diethyl 2-(oxolan-3-yl)propanedioate |
InChI |
InChI=1S/C11H18O5/c1-3-15-10(12)9(11(13)16-4-2)8-5-6-14-7-8/h8-9H,3-7H2,1-2H3 |
Clé InChI |
JNNCSDJSRLHXKM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1CCOC1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11826253.png)


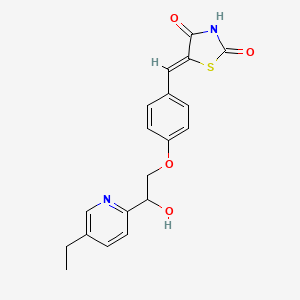

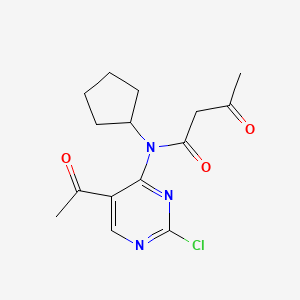
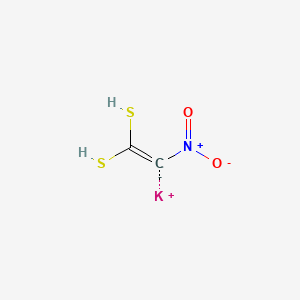
![2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)-](/img/structure/B11826278.png)
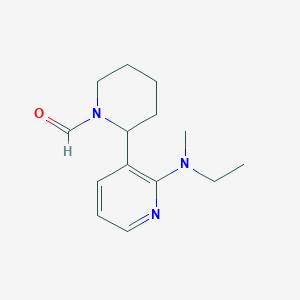
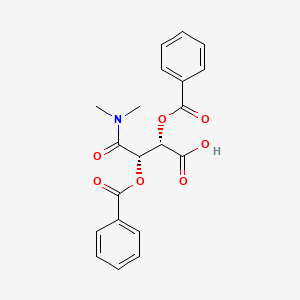
![N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11826295.png)
![((3S,8S,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)boronic acid](/img/structure/B11826297.png)
![1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione](/img/structure/B11826316.png)
![(3S,5aS,8aR)-3-((benzyloxy)methyl)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine](/img/structure/B11826324.png)
